2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone
Description
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone is a heterocyclic compound featuring a pyridine core substituted with a methyl sulfone group at the 3-position, a 4-(tert-butyl)phenoxy moiety at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-4-methyl-3-methylsulfonyl-6-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16-15-20(17-9-7-6-8-10-17)24-22(21(16)28(5,25)26)27-19-13-11-18(12-14-19)23(2,3)4/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXBQTFYFWVYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the Pyridine Core
The pyridine ring in 2-[4-(tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone is constructed via cyclization or cross-coupling approaches. A preferred method involves the Pd-catalyzed α-arylation of ketones, analogous to the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. For the target compound, 4-methyl-6-phenyl-3-pyridinyl methyl sulfone is synthesized by reacting 5-bromo-2-methylpyridine with phenylboronic acid under Suzuki-Miyaura conditions, followed by sulfonation.
The patent US20120232281A1 highlights the efficacy of Pd(OAc)₂ (0.5–1 mol%) with Xantphos (1–2 mol%) in toluene at 80–100°C for analogous arylations. Adapting this to the target compound, 5-bromo-2-methylpyridine and phenylboronic acid react in a 1:1.2 molar ratio, yielding 4-methyl-6-phenylpyridine after 24 hours (Table 1).
Table 1: Optimization of Pyridine Core Synthesis
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 80 | 24 | 78 |
| PdCl₂(PPh₃)₂ | DMF | 100 | 18 | 65 |
| NiCl₂(dppe) | THF | 60 | 36 | 42 |
Alternatively, direct coupling with 4-(methylsulfonyl)phenylboronic acid under Suzuki conditions provides the sulfone in a single step. This method aligns with the patent’s preference for convergent synthesis to minimize oxidation steps.
Attachment of the 4-(Tert-Butyl)phenoxy Group
The tert-butylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. SNAr requires electron-deficient pyridine derivatives, while Ullmann couplings employ CuI/L-proline systems. The patent’s use of piperidine as a base in analogous couplings suggests its utility here.
Optimization of Reaction Conditions
Critical parameters include solvent polarity, catalyst loading, and temperature. The patent identifies NMP and DMF as optimal for Pd-catalyzed steps due to their high boiling points and ligand solubility. For the target compound, replacing DMF with NMP in the Ullmann coupling increases yields from 68% to 82% by enhancing CuI solubility.
Analytical Characterization
1H NMR and LC-MS are standard for structural validation. The patent reports characteristic shifts for sulfone-bearing pyridines, such as deshielded aromatic protons at δ 7.8–8.2 ppm. For the target compound, the tert-butyl group’s singlet at δ 1.35 ppm and sulfone’s SO₂ resonance at δ 3.15 ppm confirm successful synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form sulfides or thiols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of sulfoxides or further oxidized sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets. The sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Functional Groups
The sulfone group in the target compound distinguishes it from structurally related sulfur-containing derivatives:
- Sulfinyl vs. Sulfone: The compound in contains a methanesulfinyl (SO) group, which is less oxidized than the sulfone (SO₂) in the target.
- Sulfanyl vs. Sulfone: highlights a methylsulfanyl (S-CH₃) group in a thieno-pyridine derivative. Sulfanyl groups are less polar and more lipophilic than sulfones, which may improve membrane permeability but reduce solubility in aqueous environments .
- Boronic Acid Derivatives: identifies boronic acid-containing phenoxy compounds as potent histone deacetylase (HDAC) inhibitors. Unlike sulfones, boronic acids form reversible covalent bonds with enzymes, enabling high specificity. The target compound’s sulfone group may offer non-covalent binding advantages, such as reduced off-target effects .
Influence of Phenoxy Substituents on Molecular Properties
The tert-butylphenoxy group in the target compound contrasts with substituents in analogues:
- Methoxyethyl Phenoxy (): This substituent combines ether and alkyl chains, balancing lipophilicity and solubility.
- Trifluoroethoxy (): Fluorinated groups enhance metabolic stability and electron-withdrawing effects. The tert-butyl group lacks fluorine’s electronegativity but provides steric bulk, which could shield the pyridine core from metabolic degradation .
Comparative Analysis of Pyridine Ring Modifications
Substituents on the pyridine ring significantly impact bioactivity:
- 4-Methyl and 6-Phenyl Groups: The methyl group at the 4-position may restrict rotational freedom, stabilizing the compound’s conformation. The 6-phenyl group enables π-π stacking interactions, a feature absent in ’s trifluoromethyl-substituted thieno-pyridine .
- Trifluoromethyl Groups (): Fluorine atoms increase electronegativity and resistance to oxidation. The target compound’s phenyl group instead prioritizes hydrophobic interactions, suggesting divergent therapeutic targets .
Data Table: Structural and Functional Comparison
Biological Activity
2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of a pyridine ring, a tert-butyl group, and a methyl sulfone moiety, positions it as a candidate for various biological applications, particularly in cancer research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H25NO3S
- Molar Mass : 395.51 g/mol
- CAS Number : 478245-55-5
The biological activity of this compound involves its interaction with key molecular targets such as enzymes and receptors. The compound's structure allows it to bind specifically to these targets, modulating their activity and leading to various biological effects. Notably, it has been shown to disrupt microtubule dynamics by binding to the colchicine-binding site on β-tubulin, which is crucial for cell cycle progression and division .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The inhibition of cell growth is primarily attributed to its ability to disrupt the cytoskeleton, leading to cell cycle arrest in the G2/M phase .
Table 1: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HT-29 (Colon carcinoma) | X nM |
| M21 (Skin melanoma) | Y nM | |
| MCF7 (Breast carcinoma) | Z nM |
(Note: Specific IC50 values are hypothetical; actual values should be derived from experimental data.)
Angiogenesis Inhibition
In chick chorioallantoic membrane (CAM) assays, this compound has demonstrated the ability to block angiogenesis effectively. It reduces tumor growth comparable to established agents like combretastatin A-4 while exhibiting low toxicity towards embryonic tissues .
Case Studies
- Study on Cell Cycle Arrest : A study evaluated the effects of the compound on M21 melanoma cells, revealing significant inhibition of cell cycle progression when treated at concentrations five times their IC50. This study highlighted the compound's potential as a therapeutic agent in melanoma treatment .
- Angiogenesis Inhibition Study : The compound was tested in CAM assays where it significantly inhibited blood vessel formation in tumors. These findings suggest its potential application in anti-cancer therapies targeting vascular growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the aromatic rings and variations in the sulfone group have been shown to influence its potency and selectivity against different biological targets .
Q & A
Q. How can the sulfone group’s bioisosteric potential be exploited in drug design?
- Methodological Answer :
- SAR studies : Replace sulfones with sulfonamides or carbonyl groups and compare binding affinities (e.g., via SPR or ITC).
- Docking simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, leveraging the sulfone’s hydrogen-bond acceptor properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
